REACTION_CXSMILES
|
Br[CH2:2][CH:3]([C:5]1[N:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7]([O:13][CH3:14])[CH:6]=1)[OH:4].C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:14][O:13][C:7]1[CH:6]=[C:5]([CH:3]2[CH2:2][O:4]2)[N:10]=[CH:9][C:8]=1[C:11]#[N:12] |f:1.2.3|
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
BrCC(O)C1=CC(=C(C=N1)C#N)OC
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified over SiO2 (10-45% EtOAc/hexanes as eluent)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=NC(=C1)C1OC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |